2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a complex chemical compound primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to cancer treatment. This compound is derived from Docetaxel, a well-known chemotherapeutic agent that exhibits anti-mitotic properties. The full chemical name reflects its intricate structure and functional groups, which contribute to its reactivity and utility in organic synthesis.
The compound is synthesized from Docetaxel, which is itself a semi-synthetic derivative of paclitaxel. The specific compound discussed here has the CAS number 195141-96-9 and is categorized under various synonyms that highlight its structural characteristics. It is primarily sourced from specialized chemical suppliers and pharmaceutical manufacturers who focus on producing intermediates for drug development.
2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether falls under the classification of organic compounds, specifically within the category of silyl ethers. These compounds are characterized by the presence of silicon atoms bonded to organic groups, which can enhance their stability and solubility in various solvents.
The synthesis of 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves several key steps that utilize various reagents and techniques. The process typically starts with the protection of hydroxyl groups in Docetaxel using tert-butyldimethylsilyl chloride and triethylsilyl chloride.
The molecular formula for 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is C61H95NO14Si3. Its molecular weight is approximately 1150.68 g/mol. The structure features multiple silyl ether groups which enhance its stability and alter its solubility characteristics.
The chemical reactivity of 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be analyzed through its potential to undergo hydrolysis, deprotection, and coupling reactions with other reagents.
These reactions are fundamental in the development of new pharmaceuticals based on this compound.
The mechanism of action for compounds derived from Docetaxel involves inhibition of microtubule depolymerization during cell division. This action leads to cell cycle arrest at the metaphase stage, ultimately resulting in apoptosis (programmed cell death).
Relevant data on these properties are critical for handling and application in laboratory settings.
The primary application of 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether lies in its role as an intermediate in synthesizing more complex pharmaceutical agents aimed at cancer therapy. Its unique structural features make it a valuable building block for developing novel anti-cancer drugs that may exhibit improved efficacy or reduced side effects compared to existing treatments.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3